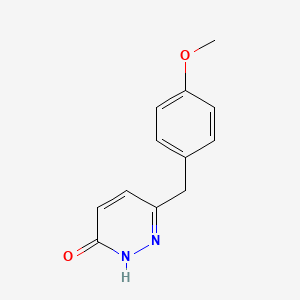
6-(4-Methoxybenzyl)-3-pyridazinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinol ring and the introduction of the 4-methoxybenzyl group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of “6-(4-Methoxybenzyl)-3-pyridazinol” would consist of a pyridazinol ring substituted at the 6-position with a 4-methoxybenzyl group . The exact 3D conformation would depend on the specific stereochemistry at each chiral center, if any .Chemical Reactions Analysis
The chemical reactivity of “6-(4-Methoxybenzyl)-3-pyridazinol” would be influenced by the presence of the pyridazinol and 4-methoxybenzyl groups. The pyridazinol ring could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen . The 4-methoxybenzyl group could potentially undergo reactions at the methoxy group or at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Methoxybenzyl)-3-pyridazinol” would be influenced by its molecular structure. For example, the presence of the polar pyridazinol ring and the nonpolar 4-methoxybenzyl group could impact its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Vasorelaxant and Antiplatelet Activities
- Study 1: Pyridazinone derivatives, including those related to 6-(4-Methoxybenzyl)-3-pyridazinol, have been researched for their potential as vasorelaxant and antiplatelet agents. Certain silyl ethers and N,O-dibenzyl derivatives were found to be the most active compounds in this context (Costas et al., 2010).
Spectroscopic Studies and Molecular Structure Analysis
- Study 2: Pyridazinone derivatives related to 6-(4-Methoxybenzyl)-3-pyridazinol have been characterized using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. Theoretical calculations were also performed to understand their molecular structure and stability (Kalai et al., 2021).
Corrosion Inhibition
- Study 3: Pyridazinone derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. The study showed that certain derivatives can be effective mixed inhibitors, influencing both cathodic hydrogen evolution and anodic metal dissolution (Kalai et al., 2020).
Potential Therapeutic Applications
- Study 4: A novel pyridazin-3(2H)-one derivative was synthesized and characterized. This compound was also evaluated for its potential as a therapeutic agent for COVID-19 through in silico docking and ADME studies (Kalai et al., 2020).
Antimycobacterial Activity
- Study 5: Substituted imidazoles, which mimic structures similar to 6-(4-Methoxybenzyl)-3-pyridazinol, have shown potential antimycobacterial activity, suggesting a possible avenue for developing new antimicrobial agents (Miranda & Gundersen, 2009).
Antimicrobial and Cytotoxicity Studies
- Study 6: Research on p-Methoxybenzyl-substituted and benzyl-substituted compounds, closely related to 6-(4-Methoxybenzyl)-3-pyridazinol, has been conducted to explore their antibacterial activities and cytotoxic effects on cell lines, highlighting their potential in medical applications (Patil et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-5-2-9(3-6-11)8-10-4-7-12(15)14-13-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIRFNNEVHTRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxybenzyl)-3-pyridazinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

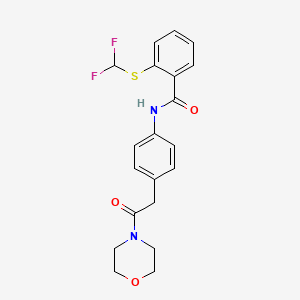

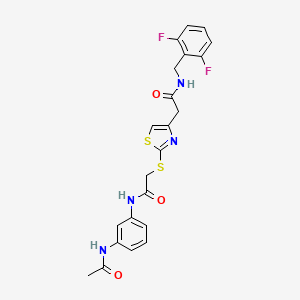
![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)

![8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2738606.png)

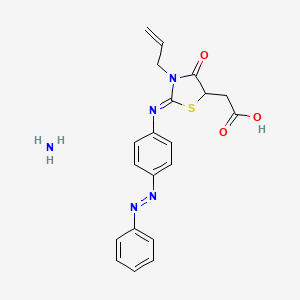
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2738614.png)

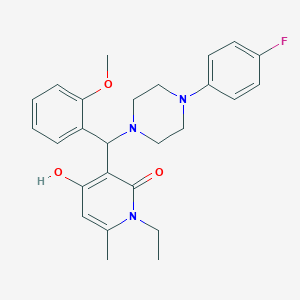
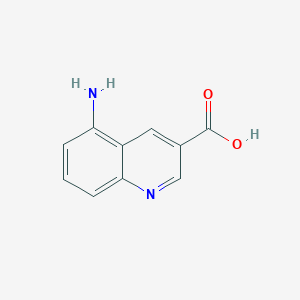
![N-(cyanomethyl)-N-ethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2738620.png)